molecular formula C6H10N4O B1520595 3-(1H-Pyrazol-1-yl)propanohydrazide CAS No. 1177300-40-1

3-(1H-Pyrazol-1-yl)propanohydrazide

Cat. No.: B1520595
CAS No.: 1177300-40-1
M. Wt: 154.17 g/mol
InChI Key: XNZLTYISUNMPET-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-yl)propanohydrazide is a chemical compound characterized by its unique structure, which includes a pyrazole ring attached to a propanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Pyrazol-1-yl)propanohydrazide typically involves the reaction of 3-(1H-pyrazol-1-yl)propanoic acid with hydrazine hydrate under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Pyrazol-1-yl)propanohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(1H-Pyrazol-1-yl)propanohydrazide has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 3-(1H-Pyrazol-1-yl)propanohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

3-(1H-Pyrazol-1-yl)propanohydrazide is similar to other compounds containing pyrazole and hydrazide moieties. its unique structure and properties set it apart from these compounds. Some similar compounds include:

  • 3-(1H-Pyrazol-1-yl)propanoic acid

  • 3-(1H-Pyrazol-1-yl)aniline

  • 3-(1H-Pyrazol-4-yl)-1-propanamine

Properties

IUPAC Name

3-pyrazol-1-ylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c7-9-6(11)2-5-10-4-1-3-8-10/h1,3-4H,2,5,7H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZLTYISUNMPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672494
Record name 3-(1H-Pyrazol-1-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177300-40-1
Record name 3-(1H-Pyrazol-1-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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